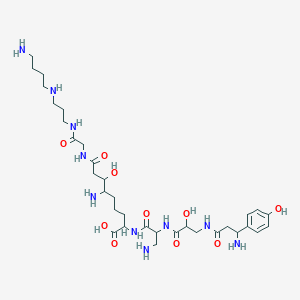
Edeine A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Edeine A, also known as this compound, is a useful research compound. Its molecular formula is C33H58N10O10 and its molecular weight is 754.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 663297. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial Properties
Edeine A exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, fungi, and mycoplasmas. Its mechanism of action primarily involves binding to the 30S ribosomal subunit, inhibiting protein synthesis by blocking the fMet-tRNA interaction at the P site. This inhibition is crucial for bacterial growth and replication, making this compound a candidate for addressing antibiotic resistance.
Table 1: Antimicrobial Activity of this compound
Anticancer Activity
Recent studies have indicated that this compound possesses anticancer properties. It has been shown to inhibit the growth of various cancer cell lines through mechanisms that may involve interference with protein synthesis and cell cycle regulation. The ability to target cancer cells while sparing normal cells is a significant advantage in cancer therapy.
Case Study: this compound in Cancer Treatment
A study conducted by Czajgucki et al. (2006) demonstrated that this compound effectively inhibited the proliferation of human breast cancer cells in vitro. The results indicated a dose-dependent response, with significant reductions in cell viability observed at concentrations above 150 μg/mL. This study highlights the potential of this compound as an adjunct therapy in cancer treatment.
Agricultural Applications
This compound's antimicrobial properties extend to agricultural applications, particularly in controlling plant pathogens. Its use as a biological control agent can reduce reliance on synthetic pesticides, promoting sustainable farming practices.
Table 2: this compound in Agriculture
| Application | Effectiveness | Reference |
|---|---|---|
| Control of Bacillus subtilis | High | Shimotohno et al., 2010 |
| Inhibition of fungal pathogens | Moderate | Yang and Yousef, 2018 |
Mechanistic Studies
This compound has been utilized in mechanistic studies to understand ribosomal function and protein synthesis. Its ability to inhibit translation makes it a valuable tool for researchers investigating ribosome dynamics and antibiotic resistance mechanisms.
Case Study: Ribosomal Inhibition Mechanisms
Research by Dinos et al. (2004) explored how this compound interacts with the ribosomal P site, revealing insights into its binding dynamics and translational misreading effects. This study underscores the importance of this compound in elucidating fundamental biological processes.
特性
CAS番号 |
52452-77-4 |
|---|---|
分子式 |
C33H58N10O10 |
分子量 |
754.9 g/mol |
IUPAC名 |
6-amino-2-[[3-amino-2-[[3-[[3-amino-3-(4-hydroxyphenyl)propanoyl]amino]-2-hydroxypropanoyl]amino]propanoyl]amino]-9-[[2-[3-(4-aminobutylamino)propylamino]-2-oxoethyl]amino]-7-hydroxy-9-oxononanoic acid |
InChI |
InChI=1S/C33H58N10O10/c34-11-1-2-12-38-13-4-14-39-30(49)19-41-29(48)16-26(45)22(36)5-3-6-24(33(52)53)42-31(50)25(17-35)43-32(51)27(46)18-40-28(47)15-23(37)20-7-9-21(44)10-8-20/h7-10,22-27,38,44-46H,1-6,11-19,34-37H2,(H,39,49)(H,40,47)(H,41,48)(H,42,50)(H,43,51)(H,52,53) |
InChIキー |
HENXXJCYASTLGZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(CC(=O)NCC(C(=O)NC(CN)C(=O)NC(CCCC(C(CC(=O)NCC(=O)NCCCNCCCCN)O)N)C(=O)O)O)N)O |
正規SMILES |
C1=CC(=CC=C1C(CC(=O)NCC(C(=O)NC(CN)C(=O)NC(CCCC(C(CC(=O)NCC(=O)NCCCNCCCCN)O)N)C(=O)O)O)N)O |
Key on ui other cas no. |
27656-72-0 |
同義語 |
edeine A edeine A1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















